molecular formula C10H11NO2 B175147 2-Methoxy-7,8-dihydroquinolin-6(5H)-one CAS No. 120686-09-1

2-Methoxy-7,8-dihydroquinolin-6(5H)-one

Cat. No. B175147
M. Wt: 177.2 g/mol
InChI Key: DDCJSQCTECOTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-7,8-dihydroquinolin-6(5H)-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is intended for research use only and not for human or veterinary use.


Synthesis Analysis

The synthesis of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one involves a four-step process . The key step is the use of Mannich salts derived from acetophenones as a Michael acceptor in the reaction with cyclohexane-1,4-dione monoethylene acetal to give 1,5-dicarbonyl compounds . These compounds are then treated with ammonium acetate to produce 7,8-dihydroquinolin-6(5H)-ones .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one is represented by the formula C10H11NO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one include a melting point of 49-50 °C and a boiling point of 310.9±42.0 °C .

Scientific Research Applications

Antioxidant Applications

Ethoxyquin and its analogues, including methoxyquinolines, have been explored for their antioxidant efficacy, particularly in the preservation of polyunsaturated fatty acids in fish meal against spontaneous combustion. Studies indicate that specific analogues like hydroquin (1,2-dihydro-2,2,4-trimethylquinoline) can compete with ethoxyquin in both efficacy and price, showcasing the potential of quinoline derivatives in food preservation and antioxidant applications (de Koning, 2002).

Antimalarial and Antimicrobial Properties

The metabolic pathways and the antimalarial efficacy of 8-aminoquinoline derivatives have been extensively reviewed. These compounds, similar in structural motifs to 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, show promise in treating malaria, highlighting the potential antimicrobial and antimalarial applications of quinoline derivatives (Strother et al., 1981).

Neuroprotective and Antidepressant Effects

Research into 8-hydroxyquinolines, which share a similar heterocyclic structure with 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, suggests significant biological activities including neuroprotective and potential antidepressant effects. These compounds have been synthesized for targeting various therapeutic applications, including neurodegenerative disorders (Gupta et al., 2021).

Biomedical Applications

The phosphorus-containing polymers, specifically mentioning 2-methacryloyloxyethyl phosphorylcholine (MPC), indicate the significance of modifying quinoline derivatives for biomedical applications. Such modifications can lead to improved biocompatibility, hemocompatibility, and resistance to protein adsorption, essential for medical devices and implants (Monge et al., 2011).

Environmental Remediation

Studies on enzymatic degradation of organic pollutants highlight the role of redox mediators and enzymes in transforming recalcitrant compounds. Quinoline derivatives could potentially serve as substrates or mediators in such processes, suggesting applications in environmental science and pollution remediation (Husain & Husain, 2007).

Safety And Hazards

The safety data sheet for 2-Methoxy-7,8-dihydroquinolin-6(5H)-one indicates that it is for R&D use only and not for medicinal, household, or other use . The hazard statements include H302, H315, H320, and H335 .

properties

IUPAC Name

2-methoxy-7,8-dihydro-5H-quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2,5H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCJSQCTECOTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CC(=O)CC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434094
Record name 2-methoxy-7,8-dihydro-5H-quinolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-7,8-dihydroquinolin-6(5H)-one

CAS RN

120686-09-1
Record name 7,8-Dihydro-2-methoxy-6(5H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120686-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxy-7,8-dihydro-5H-quinolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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